methyl 7,9-dimethyl-5-((2-methyl-2H-tetrazol-5-yl)amino)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate
Description
Methyl 7,9-dimethyl-5-((2-methyl-2H-tetrazol-5-yl)amino)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate (hereafter referred to as Compound X) is a benzazepine derivative featuring a tetrazole substituent at the 5-position. Its molecular formula is C₁₄H₂₀N₆O₂, with a molecular weight of 272.35 g/mol (calculated based on ). The compound combines a benzo[b]azepine core with a methyl ester at position 1 and a 2-methyltetrazol-5-ylamino group at position 4.
Synthetic routes for analogous benzazepines (e.g., methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate) involve Friedel–Crafts cyclization and carbamoylation steps starting from 2,4-dimethylaniline .
Properties
IUPAC Name |
methyl 7,9-dimethyl-5-[(2-methyltetrazol-5-yl)amino]-2,3,4,5-tetrahydro-1-benzazepine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O2/c1-10-8-11(2)14-12(9-10)13(17-15-18-20-21(3)19-15)6-5-7-22(14)16(23)24-4/h8-9,13H,5-7H2,1-4H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUDZYDQGITIJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(CCCN2C(=O)OC)NC3=NN(N=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch-Vagt Cycloaddition
The [3+2] cycloaddition between nitriles and azides provides an alternative route to the tetrazole moiety. For this compound:
-
Nitrile Precursor Synthesis : The benzoazepine core is functionalized with a nitrile group at C5.
-
Azide Cycloaddition : Sodium azide (NaN3) reacts with the nitrile under thermal or catalytic conditions to form the tetrazole ring.
Conditions :
This method is limited by the need for electron-deficient nitriles, necessitating activating groups (e.g., sulfonyl) on the benzoazepine precursor.
Demko-Sharpless Modification
A modified Hantzsch-Vagt approach uses p-toluenesulfonyl cyanide (TsCN) and alkyl azides under solvent-free conditions. This method enhances yields (80–95%) and tolerates electron-rich nitriles, making it suitable for complex azepine frameworks.
Benzoazepine Ring Construction Followed by Functionalization
Hydrogenation and Cyclization
A Pd/C-mediated hydrogenation strategy constructs the benzoazepine core from bicyclo[1.1.0]butane precursors:
Suzuki Coupling
For advanced intermediates, Suzuki-Miyaura cross-coupling installs aryl substituents:
-
Vinyl Triflates : Derived from cyclopentane or cyclohexane esters.
-
Boronates : Aryl boronic acids for introducing methyl groups.
Comparative Analysis of Methods
| Method | Yield Range | Advantages | Limitations |
|---|---|---|---|
| Nucleophilic Substitution | 60–85% | High regioselectivity | Requires pre-functionalized precursors |
| UT-4CR | 50–75% | One-pot synthesis, modularity | Sensitive to steric bulk |
| Hantzsch-Vagt | 70–95% | Broad substrate scope | Requires electron-deficient nitriles |
| Hydrogenation | 45–82% | Stereochemical control | Multi-step, costly catalysts |
Optimization Strategies
-
Solvent Effects : Biphasic systems (water/chloroform) improve yields in UT-4CR by enhancing intermediate solubility.
-
Catalysis : NiCl2 and tetrahydroxydiboron cocatalysts accelerate azide-nitrile cycloadditions, reducing reaction times by 50%.
-
Microwave Assistance : Reduces UT-4CR duration from 24 h to 30 min while maintaining yields >70% .
Chemical Reactions Analysis
Types of Reactions
Methyl 7,9-dimethyl-5-((2-methyl-2H-tetrazol-5-yl)amino)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The tetrazole and benzoazepine moieties can participate in substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Methyl 7,9-dimethyl-5-((2-methyl-2H-tetrazol-5-yl)amino)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 7,9-dimethyl-5-((2-methyl-2H-tetrazol-5-yl)amino)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate involves its interaction with specific molecular targets and pathways. The tetrazole group can act as a bioisostere for carboxylic acids, potentially interacting with enzymes and receptors in a similar manner. The benzoazepine core may contribute to the compound’s binding affinity and specificity for certain biological targets .
Comparison with Similar Compounds
Research Findings and Implications
The tetrazole group may enhance pharmacokinetic properties compared to ketone or thiazole analogues. Further studies should focus on:
Synthesis Optimization: Adapting hydrazonoyl halide protocols for tetrazole incorporation .
Biological Screening : Testing against cancer cell lines (e.g., HepG2, MCF-7) to compare with IC₅₀ values of thiadiazoles/thiazoles .
Computational Modeling : Assessing binding modes relative to triazole-containing compounds.
Biological Activity
Methyl 7,9-dimethyl-5-((2-methyl-2H-tetrazol-5-yl)amino)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate (CAS: 2436749-93-6) is a novel compound with a complex benzoazepine structure featuring a tetrazole moiety. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The following sections provide a comprehensive overview of its biological activity, including synthesis methods, biological evaluations, and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 330.39 g/mol. The structural representation includes a benzoazepine core and a tetrazole substituent that may contribute to its biological properties.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common reagents include various amines and acids under controlled conditions to optimize yield and purity. The synthetic routes are crucial for producing compounds with desired biological activities.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various pathogenic bacteria and fungi. For instance, it has shown promising activity against Pseudomonas aeruginosa and Escherichia coli with minimum inhibitory concentration (MIC) values indicating significant efficacy.
| Microorganism | MIC (μM) |
|---|---|
| Pseudomonas aeruginosa | 0.21 |
| Escherichia coli | 0.25 |
Enzyme Inhibition Studies
The compound has also been tested for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical in neurodegenerative diseases like Alzheimer's. The IC50 values from various studies suggest that it exhibits moderate to potent inhibition compared to standard drugs like Donepezil.
| Enzyme | IC50 (μM) | Reference Compound IC50 (μM) |
|---|---|---|
| Acetylcholinesterase (AChE) | 6.40 | 33.65 |
| Butyrylcholinesterase (BuChE) | 7.20 | 35.80 |
Study on Structure-Activity Relationship (SAR)
A recent study focused on the structure-activity relationship of similar compounds revealed that modifications to the tetrazole ring significantly influence biological activity. The presence of specific substituents can enhance enzyme inhibition or antimicrobial properties.
Molecular Docking Studies
Molecular docking studies have been performed to understand the binding interactions of this compound with target proteins involved in disease pathways. These studies indicate favorable binding affinities and suggest mechanisms through which the compound exerts its biological effects.
Q & A
Basic: What synthetic methodologies are recommended for preparing methyl 7,9-dimethyl-5-((2-methyl-2H-tetrazol-5-yl)amino)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate?
Answer:
The compound’s synthesis typically involves multi-step reactions with careful control of substituents. Key steps include:
- Reaction conditions : Refluxing in acetic acid with sodium acetate as a base (e.g., for coupling tetrazole derivatives to benzazepine cores) .
- Recrystallization : Purification via recrystallization from DMF/acetic acid mixtures to achieve >95% purity, as demonstrated in analogous tetrazole-containing heterocycles .
- Safety note : Ensure inert atmosphere (N₂/Ar) during tetrazole coupling to prevent side reactions with moisture.
Basic: How can researchers optimize reaction yields for tetrazole-azepine coupling steps?
Answer:
Yield optimization requires:
- Temperature control : Maintain reflux temperatures (100–110°C) for 3–5 hours to ensure complete cyclization .
- Stoichiometry : Use a 10% excess of the tetrazole precursor (e.g., 2-methyl-2H-tetrazol-5-amine) to drive the reaction to completion .
- Post-reaction workup : Wash precipitates sequentially with acetic acid, water, ethanol, and diethyl ether to remove unreacted starting materials .
Advanced: What experimental design strategies are effective for resolving contradictions in reported synthetic yields (e.g., 60% vs. 85%)?
Answer:
Contradictions arise from variations in reaction setup. To resolve them:
- Factorial design : Apply a 2³ factorial matrix to test variables (temperature, solvent ratio, catalyst loading) .
- DOE (Design of Experiments) : Use JMP or Minitab to identify critical factors (e.g., acetic acid purity impacts cyclization efficiency) .
- Reproducibility checks : Replicate literature protocols with controlled reagent sources (e.g., sodium acetate anhydrous vs. trihydrate) .
Advanced: How can computational modeling (e.g., DFT, molecular dynamics) predict regioselectivity in tetrazole-azepine couplings?
Answer:
- DFT calculations : Use Gaussian or ORCA to model transition states and identify the most stable pathway (e.g., tetrazole N1 vs. N2 attack) .
- Solvent effects : Simulate polarity impacts (acetic acid vs. DMF) on reaction kinetics using COMSOL Multiphysics .
- Validation : Cross-check computational results with experimental LC-MS data to confirm predicted intermediates .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?
Answer:
- NMR : ¹H/¹³C NMR to confirm benzazepine ring substitution patterns and tetrazole integration .
- HPLC : Use a C18 column (ACN/0.1% TFA gradient) to assess purity; retention time comparison against standards is essential .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced: How can researchers address discrepancies in melting point data (e.g., 139–143°C vs. >300°C)?
Answer:
Discrepancies often stem from polymorphic forms or decomposition:
- DSC/TGA : Perform differential scanning calorimetry to detect phase transitions or decomposition events .
- Recrystallization screening : Test solvents (e.g., ethanol, DMSO) to isolate stable polymorphs .
- Inert atmosphere : Prevent oxidative degradation during melting point determination .
Advanced: What in vitro assays are suitable for evaluating this compound’s bioactivity (e.g., kinase inhibition)?
Answer:
- Kinase profiling : Use TR-FRET assays (e.g., Eurofins KinaseProfiler) to screen against a panel of 100+ kinases .
- Cellular uptake : Fluorescence microscopy with FITC-labeled analogs to assess membrane permeability .
- Dose-response : Generate IC₅₀ curves using SYBR Green viability assays in HEK293 or HeLa cells .
Advanced: How can structure-activity relationship (SAR) studies guide derivatization of the tetrazole moiety?
Answer:
- Substituent scanning : Synthesize analogs with methyl, ethyl, or aryl groups at the tetrazole N2 position .
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen-bonding interactions .
- In silico ADMET : Predict metabolic stability (e.g., CYP450 interactions) with ADMET Predictor .
Basic: What safety precautions are required when handling this compound?
Answer:
- Tetrazole stability : Store at –20°C under inert gas to prevent explosive decomposition .
- Waste disposal : Neutralize reaction mixtures with aqueous NaHCO₃ before disposal .
- PPE : Use nitrile gloves and fume hoods to avoid dermal/oral exposure .
Advanced: How can AI-driven platforms accelerate the development of this compound for drug discovery?
Answer:
- Automated synthesis : Implement robotic platforms (e.g., Chemspeed) for high-throughput screening of reaction conditions .
- Machine learning : Train models on existing benzazepine datasets to predict optimal solvents/catalysts .
- Real-time analytics : Integrate inline PAT (Process Analytical Technology) tools for rapid purity assessment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
